molecular formula C14H11N3OS B5524281 N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B5524281
M. Wt: 269.32 g/mol
InChI Key: VFZKOIHFXLRELS-UHFFFAOYSA-N
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Description

Scientific Research Applications

N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the cyanophenyl intermediate: This step involves the nitration of a phenyl ring followed by reduction to form the corresponding aniline derivative. The aniline is then converted to the cyanophenyl compound through a Sandmeyer reaction.

    Synthesis of the pyridinylsulfanyl intermediate: The pyridine ring is functionalized with a thiol group through a nucleophilic substitution reaction.

    Coupling reaction: The cyanophenyl and pyridinylsulfanyl intermediates are coupled using an appropriate coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cellular membranes. In the context of anticancer research, it may interfere with cell signaling pathways, leading to apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-2-(pyridin-3-ylsulfanyl)acetamide
  • N-(4-cyanophenyl)-2-(pyridin-4-ylsulfanyl)acetamide
  • N-(4-cyanophenyl)-2-(pyridin-2-ylthio)acetamide

Uniqueness

N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the specific positioning of the cyanophenyl and pyridinylsulfanyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c15-9-11-4-6-12(7-5-11)17-13(18)10-19-14-3-1-2-8-16-14/h1-8H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZKOIHFXLRELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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